3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone
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Overview
Description
3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone is an organic compound characterized by the presence of a furanone ring and a benzylidene group substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone typically involves the condensation of 3,4-dimethoxybenzaldehyde with dihydrofuran-2(3H)-one under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene or methoxy derivatives.
Scientific Research Applications
3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one
- 2-(3,4-Dimethoxybenzylidene)-1-indanone
- 4-(3,4-Dimethoxybenzylidene)-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone is unique due to its furanone ring structure, which distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical reactivity and potential applications. Additionally, the presence of methoxy groups enhances its solubility and may influence its biological activity.
Properties
CAS No. |
5443-11-8 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-15-11-4-3-9(8-12(11)16-2)7-10-5-6-17-13(10)14/h3-4,7-8H,5-6H2,1-2H3/b10-7+ |
InChI Key |
ZRJQYVDRCJESNN-JXMROGBWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCOC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCOC2=O)OC |
Origin of Product |
United States |
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